Cas no 1310427-46-3 (2-(4-bromothiophen-2-yl)ethan-1-ol)

2-(4-Bromothiophen-2-yl)ethan-1-ol is a brominated thiophene derivative featuring a hydroxyl-functionalized ethyl side chain, making it a versatile intermediate in organic synthesis. Its molecular structure, combining a reactive bromine substituent with a primary alcohol group, allows for selective functionalization in cross-coupling reactions, nucleophilic substitutions, and further derivatization. The compound is particularly useful in pharmaceutical and materials science research, where thiophene-based scaffolds are valued for their electronic and bioactive properties. High purity and well-defined reactivity enhance its utility in constructing complex heterocyclic systems or conjugated polymers. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation or moisture.
2-(4-bromothiophen-2-yl)ethan-1-ol structure
1310427-46-3 structure
Product Name:2-(4-bromothiophen-2-yl)ethan-1-ol
CAS No:1310427-46-3
MF:C6H7BrOS
MW:207.088179826736
CID:2150824
PubChem ID:63968611
Update Time:2025-10-29

2-(4-bromothiophen-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromothiophen-2-yl)ethanol
    • 2-Thiopheneethanol, 4-bromo-
    • GPAIEIFXXXKXEH-UHFFFAOYSA-N
    • 2-(4-bromothiophen-2-yl)ethan-1-ol
    • Inchi: 1S/C6H7BrOS/c7-5-3-6(1-2-8)9-4-5/h3-4,8H,1-2H2
    • InChI Key: GPAIEIFXXXKXEH-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=C1)CCO

Computed Properties

  • Exact Mass: 205.94010g/mol
  • Monoisotopic Mass: 205.94010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 89.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.5
  • XLogP3: 1.9

2-(4-bromothiophen-2-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM423575-250mg
2-(4-bromothiophen-2-yl)ethanol
1310427-46-3 95%+
250mg
$423 2024-08-02
Chemenu
CM423575-500mg
2-(4-bromothiophen-2-yl)ethanol
1310427-46-3 95%+
500mg
$714 2024-08-02
Chemenu
CM423575-1g
2-(4-bromothiophen-2-yl)ethanol
1310427-46-3 95%+
1g
$906 2024-08-02
Enamine
EN300-1250718-0.05g
2-(4-bromothiophen-2-yl)ethan-1-ol
1310427-46-3
0.05g
$197.0 2023-06-08
Enamine
EN300-1250718-0.1g
2-(4-bromothiophen-2-yl)ethan-1-ol
1310427-46-3
0.1g
$293.0 2023-06-08
Enamine
EN300-1250718-0.25g
2-(4-bromothiophen-2-yl)ethan-1-ol
1310427-46-3
0.25g
$418.0 2023-06-08
Enamine
EN300-1250718-0.5g
2-(4-bromothiophen-2-yl)ethan-1-ol
1310427-46-3
0.5g
$656.0 2023-06-08
Enamine
EN300-1250718-1.0g
2-(4-bromothiophen-2-yl)ethan-1-ol
1310427-46-3
1g
$842.0 2023-06-08
Enamine
EN300-1250718-2.5g
2-(4-bromothiophen-2-yl)ethan-1-ol
1310427-46-3
2.5g
$1650.0 2023-06-08
Enamine
EN300-1250718-5.0g
2-(4-bromothiophen-2-yl)ethan-1-ol
1310427-46-3
5g
$2443.0 2023-06-08

Additional information on 2-(4-bromothiophen-2-yl)ethan-1-ol

Introduction to CAS No. 1310427-46-3: 2-(4-Bromothiophen-2-yl)ethan-1-ol

CAS No. 1310427-46-3, commonly referred to as 2-(4-bromothiophen-2-yl)ethan-1-ol, is a compound of significant interest in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a bromine substituent and an ethanolic group. Recent studies have highlighted its potential applications in drug development, electronic materials, and as an intermediate in organic synthesis.

The molecular structure of 2-(4-bromothiophen-2-yl)ethan-1-ol consists of a thiophene ring, a five-membered aromatic heterocycle containing sulfur, which is substituted at the 4-position with a bromine atom and at the 2-position with an ethanolic group (-CH₂CH₂OH). This arrangement imparts the compound with unique electronic properties, making it a promising candidate for various chemical applications.

Recent research has focused on the synthesis and characterization of this compound, particularly its stability under different conditions and its reactivity in various chemical reactions. Studies have shown that the thiophene ring plays a crucial role in stabilizing the molecule through resonance effects, while the bromine substituent introduces electron-withdrawing properties that can influence the compound's reactivity.

In terms of applications, 2-(4-bromothiophen-2-yl)ethan-1-ol has been explored as a potential precursor for the synthesis of more complex molecules with desired pharmacological properties. For instance, researchers have investigated its use in the development of anti-inflammatory and anti-tumor agents due to its ability to interact with specific biological targets.

Moreover, this compound has shown promise in materials science, particularly in the development of novel semiconducting materials. The thiophene moiety is known for its role in conjugated systems, which are essential for electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The bromine substituent can further modulate the electronic properties of these materials, making them suitable for advanced electronic applications.

The synthesis of CAS No. 1310427-46- has also been optimized in recent studies to improve yield and purity. Researchers have developed efficient synthetic routes using catalytic methods and microwave-assisted techniques, which not only enhance the reaction efficiency but also reduce environmental impact.

In conclusion, CAS No. 1310427-, or 2-(4-bromothiophen-, represents a versatile compound with diverse applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd